
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DMTS, is a thiazole derivative that has been extensively studied for its potential biological and pharmacological properties. This compound has been found to possess a range of interesting biological activities, including anticancer, antifungal, antibacterial, and antioxidant effects.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to exert its effects through multiple pathways. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has been shown to have antioxidant effects, which may help to protect cells from oxidative stress and damage. Additionally, this compound has been found to have anti-inflammatory effects, which may help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent biological activity. This compound has been found to be effective at low concentrations, making it a potentially cost-effective option for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as neuroprotection and wound healing.
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential biological and pharmacological properties. Its potent anticancer, antifungal, antibacterial, and antioxidant effects make it a promising candidate for the development of new therapies. While there are some limitations to using this compound in lab experiments, its potent biological activity and potential applications make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been described in several studies. One of the most common methods involves the reaction of 2-mercaptoethanol with 3,4-dimethoxybenzaldehyde in the presence of acetic acid, followed by the addition of thiosemicarbazide and sodium acetate. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been the subject of numerous studies due to its potential therapeutic applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer effects against a variety of different cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to inhibit the growth of fungal and bacterial pathogens, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-19-14-15-10(13(16)20-14)7-9-5-6-11(17-2)12(8-9)18-3/h5-8H,4H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOUPRRLJKHNF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

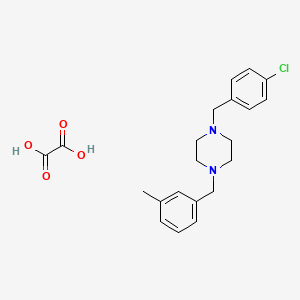
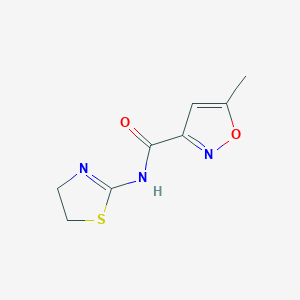
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
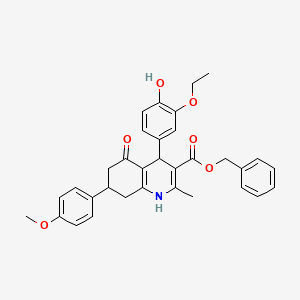
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
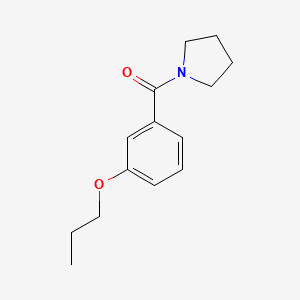
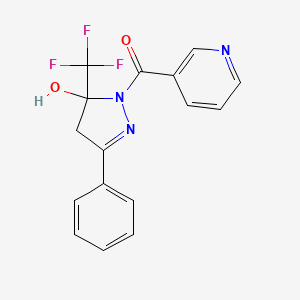

![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)